molecular formula C21H14FNO3S B2385228 (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine CAS No. 904441-91-4

(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine

Cat. No.: B2385228
CAS No.: 904441-91-4
M. Wt: 379.41
InChI Key: DPZHEWNUKGVIBN-LNVKXUELSA-N
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Description

“(2Z)-3-(Benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine” is a chromene-derived imine compound featuring a benzenesulfonyl group at position 3 and a 4-fluorophenyl substituent at the imine nitrogen. The Z-configuration of the imine moiety is critical for its stereochemical stability and intermolecular interactions.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-fluorophenyl)chromen-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO3S/c22-16-10-12-17(13-11-16)23-21-20(14-15-6-4-5-9-19(15)26-21)27(24,25)18-7-2-1-3-8-18/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZHEWNUKGVIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine is a synthetic organic compound belonging to the class of chromenylidene anilines. Its unique structure, characterized by a fluorine atom, a methoxy group, and a phenylsulfonyl group, suggests potential for diverse biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and therapeutic applications.

Structure

The compound's molecular formula is C16H14FNO3SC_{16}H_{14}FNO_3S with a molecular weight of approximately 321.35 g/mol. The presence of the fluorine atom and the sulfonyl group enhances its pharmacological properties.

Synthesis

The synthesis typically involves multi-step organic reactions that include:

  • Preparation of the Chromenylidene Core : Starting from basic chromen derivatives.
  • Introduction of Functional Groups : The fluorine, methoxy, and phenylsulfonyl groups are introduced under controlled conditions using catalysts and solvents like acetic acid or ethanol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as:

  • Aromatase : Implicated in estrogen biosynthesis.
  • β-tubulin : Involved in microtubule formation, crucial for cell division.

The mechanism of action involves:

  • Enzyme Inhibition : The compound binds to active sites or allosteric sites on target enzymes, disrupting their function.
  • Modulation of Signaling Pathways : Interaction with cellular receptors alters downstream signaling cascades, affecting cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in animal models.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains shows potential effectiveness, although further research is required to confirm these findings.

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerEnzyme inhibition (Aromatase, β-tubulin)
Anti-inflammatoryInhibition of COX and cytokines
AntimicrobialActivity against bacterial strains

Case Studies

  • Anticancer Study : A study evaluated the effects of the compound on DU-145 prostate cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with apoptosis confirmed through flow cytometry.
  • Anti-inflammatory Assessment : In a mouse model of acute inflammation, administration of the compound resulted in a 40% reduction in edema compared to control groups, highlighting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

(a) Fluorophenyl Derivatives

  • (2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine (): Replaces the 4-fluorophenyl group with a 3,4-difluorophenyl moiety, increasing electron-withdrawing effects. Incorporates a 4-methylphenylsulfonyl group (vs. benzenesulfonyl in the target compound), which may reduce steric hindrance due to the methyl group.
  • (2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide (): Substitutes the benzenesulfonyl group with a carboxamide, altering hydrogen-bonding capacity.

(b) Heterocyclic Framework Modifications

  • (2Z)-4-(4-Chlorophenyl)-3-(2-furylmethyl)-N-phenyl-1,3-thiazol-2(3H)-imine ():
    • Replaces the chromen ring with a thiazole ring, altering electronic properties (e.g., reduced aromaticity, increased ring strain).
    • The furylmethyl group introduces a heteroaromatic substituent, which may enhance π-π stacking interactions but reduce stability under acidic conditions .

Physicochemical and Structural Properties

(a) Crystallographic and Conformational Analysis

  • Chalcone Derivatives ():
    • Structurally distinct (chalcone backbone vs. chromen-imine) but share fluorophenyl substituents.
    • Dihedral angles between aromatic rings in chalcones range from 7.14° to 56.26°, indicating variable planarity. This contrasts with chromen-imines, where the fused chromen system enforces greater rigidity .

(b) Electronic Effects

  • Fluorine’s electronegativity in the 4-fluorophenyl group moderates electron density compared to chlorine or methyl substituents ().

Data Tables

Table 1: Structural and Substituent Comparison

Compound Name Key Substituents Heterocycle Notable Properties
(2Z)-3-(Benzenesulfonyl)-N-(4-fluorophenyl)-2H-chromen-2-imine (Target) 4-Fluorophenyl, Benzenesulfonyl Chromen High rigidity, moderate lipophilicity
(2Z)-N-(3,4-Difluorophenyl)-8-methoxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-imine 3,4-Difluorophenyl, 4-Methylphenylsulfonyl, 8-Methoxy Chromen Enhanced solubility, reduced metabolic stability
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide 5-Chloro-2-fluorophenyl, 4-Chlorophenyl, Carboxamide Chromene High lipophilicity, potential toxicity concerns
C585-0030 Screening Compound 3-Chloro-4-methylphenyl, Benzenesulfonyl Chromen Increased steric bulk, hydrophobic binding affinity

Table 2: Substituent Effects on Properties

Substituent Electronic Effect Lipophilicity (LogP)* Solubility (mg/mL)*
4-Fluorophenyl Moderate electron-withdrawing ~2.1 ~0.05
3,4-Difluorophenyl Strong electron-withdrawing ~2.5 ~0.03
Benzenesulfonyl Strong electron-withdrawing ~3.0 ~0.02
4-Methylphenylsulfonyl Moderate electron-withdrawing ~2.8 ~0.04
5-Chloro-2-fluorophenyl Strong electron-withdrawing ~3.2 ~0.01

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